molecular formula C26H23N3O B1205595 5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole

5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole

Cat. No. B1205595
M. Wt: 393.5 g/mol
InChI Key: YYMZSGIXLQPFAC-UHFFFAOYSA-N
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Description

These compounds contain a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene . Genz-10850 has shown promise in various scientific research applications, particularly in the field of medicinal chemistry.

Chemical Reactions Analysis

Genz-10850 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Genz-10850 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Genz-10850 involves its interaction with enoyl-[acyl-carrier-protein] reductase (NADH), an enzyme involved in the biosynthesis of fatty acids in Mycobacterium tuberculosis. By inhibiting this enzyme, Genz-10850 disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition ultimately leads to the death of the bacterial cells. The molecular targets and pathways involved in the mechanism of action of Genz-10850 are primarily related to its interaction with enoyl-[acyl-carrier-protein] reductase (NADH) .

Comparison with Similar Compounds

Genz-10850 belongs to the class of fluorenes, which are compounds containing a fluorene moiety. Similar compounds include other fluorenes and their derivatives, such as indolecarboxamides, indoles, and N-alkylpiperazines . What sets Genz-10850 apart from these similar compounds is its potent inhibitory activity against enoyl-[acyl-carrier-protein] reductase (NADH) and its potential as a candidate for the development of new antituberculosis drugs . The unique structural features of Genz-10850, such as its specific functional groups and molecular conformation, contribute to its distinct biological activities.

properties

Molecular Formula

C26H23N3O

Molecular Weight

393.5 g/mol

IUPAC Name

[4-(9H-fluoren-9-yl)piperazin-1-yl]-(1H-indol-5-yl)methanone

InChI

InChI=1S/C26H23N3O/c30-26(19-9-10-24-18(17-19)11-12-27-24)29-15-13-28(14-16-29)25-22-7-3-1-5-20(22)21-6-2-4-8-23(21)25/h1-12,17,25,27H,13-16H2

InChI Key

YYMZSGIXLQPFAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC6=C(C=C5)NC=C6

synonyms

GENZ-10850
GENZ10850

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Indole-5-carboxylic acid (17 mg, 0.11 mmole) and N-9-fluorenyl-piperazine dihydrochloride (32 mg, 0.1 mmole) were dissolved in 5 ml dichloromethane. To this solution was added triethylamine (2 eq. to neutralize HCl salt), catalytic DMAP and EDCI (33 mg, 0.11 mmole). The resulting mixture was stirred at room temperature overnight and was then worked up by washing sequentially with 1N HCl, saturated sodium bicarbonate, and saturated sodium chloride. The product was then purified by flash chromatography on silica gel (40:1 CHCl3/MeOH). 1H NMR (300 Mhz, CDCl3) δ 8.38 (s, 1H), 7.72-7.60 (m, 5H), 7.40-7.18 (m, 7H), 6.55 (d, 1H), 4.88 (s,1H), 3.60 (bs, 4H), 2.62 (bs, 4H).
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